molecular formula C9H8F3N3O B2680525 N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide CAS No. 2196443-70-4

N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide

Cat. No.: B2680525
CAS No.: 2196443-70-4
M. Wt: 231.178
InChI Key: WCNNBPOPGSMTED-UHFFFAOYSA-N
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Description

N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Prop-2-enamide Group: The final step involves the reaction of the pyrimidine derivative with prop-2-enamide under appropriate conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Utilized in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interfere with nucleic acid synthesis or function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]acetamide
  • N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]but-2-enamide
  • N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-ynamide

Uniqueness

N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide is unique due to its specific trifluoromethyl group and prop-2-enamide moiety, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O/c1-2-7(16)13-3-6-4-14-8(15-5-6)9(10,11)12/h2,4-5H,1,3H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNNBPOPGSMTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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